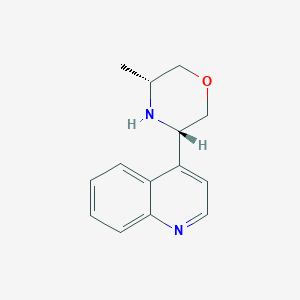
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine is a chiral morpholine derivative with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and morpholine derivatives.
Key Reactions: The key reactions include nucleophilic substitution, cyclization, and chiral resolution.
Reaction Conditions: These reactions are often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the quinoline and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced morpholine derivatives.
Scientific Research Applications
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Morpholine Derivatives: Compounds with similar morpholine structures, such as morpholine itself and its various substituted derivatives.
Uniqueness
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine is unique due to its specific chiral centers and the combination of quinoline and morpholine moieties. This unique structure may impart distinct biological activities and chemical properties compared to other quinoline or morpholine derivatives.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3R,5S)-3-methyl-5-quinolin-4-ylmorpholine |
InChI |
InChI=1S/C14H16N2O/c1-10-8-17-9-14(16-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3/t10-,14-/m1/s1 |
InChI Key |
OLRRGECLBWNFOD-QMTHXVAHSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1)C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CC1COCC(N1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















